REACTION_CXSMILES
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[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=O)[C:3]=1[C:11]([OH:13])=[O:12].C(OC(=O)C)(=O)C>>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]2[C:5]([O:13][C:11](=[O:12])[C:3]=12)=[O:7]
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
|
FC1=C(C(C(=O)O)=CC=C1)C(=O)O
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Name
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|
Quantity
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16.6 g
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Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for 3 hrs
|
Duration
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3 h
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Type
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CUSTOM
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Details
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After removal of unreacted acetic anhydride the remaining white solid
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Type
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CUSTOM
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Details
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is recrystalized from toluene
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Name
|
|
Type
|
|
Smiles
|
FC1=C2C(C(=O)OC2=O)=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |